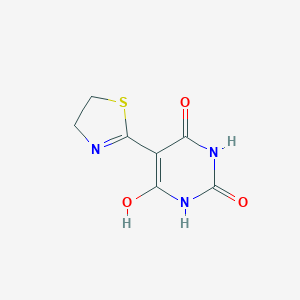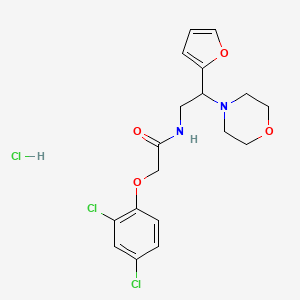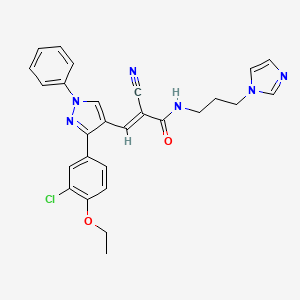
C27H25ClN6O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C27H25ClN6O2 Cetirizine . Cetirizine is a second-generation antihistamine commonly used to treat allergic rhinitis, dermatitis, and urticaria (hives). It works by blocking histamine H1 receptors, which helps alleviate symptoms such as itching and redness .
准备方法
Synthetic Routes and Reaction Conditions
Cetirizine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the intermediate. This intermediate is then hydrolyzed to produce cetirizine .
Industrial Production Methods
Industrial production of cetirizine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
化学反应分析
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cetirizine into its reduced forms.
Substitution: Cetirizine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized cetirizine derivatives, while substitution reactions can yield various substituted cetirizine compounds .
科学研究应用
Cetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical research for the treatment of allergies and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用机制
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic responses. By inhibiting these receptors, cetirizine reduces symptoms such as itching, redness, and swelling. The molecular targets include histamine receptors on various cells, and the pathways involved are primarily related to the immune response .
相似化合物的比较
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but greater affinity for the H1 receptor.
Fexofenadine: Another second-generation antihistamine with less sedative effects compared to cetirizine.
Loratadine: A second-generation antihistamine that is less likely to cause drowsiness.
Uniqueness
Cetirizine is unique in its balance of efficacy and safety. It provides effective relief from allergic symptoms with a lower risk of sedation compared to first-generation antihistamines. Its selective action on peripheral H1 receptors makes it a preferred choice for many patients .
属性
分子式 |
C27H25ClN6O2 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC 名称 |
(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClN6O2/c1-2-36-25-10-9-20(16-24(25)28)26-22(18-34(32-26)23-7-4-3-5-8-23)15-21(17-29)27(35)31-11-6-13-33-14-12-30-19-33/h3-5,7-10,12,14-16,18-19H,2,6,11,13H2,1H3,(H,31,35)/b21-15+ |
InChI 键 |
QOHNGIHVLBFZIP-RCCKNPSSSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

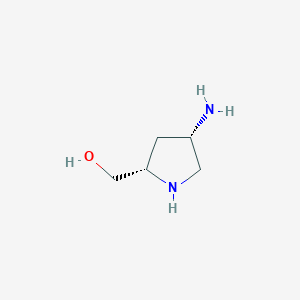
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
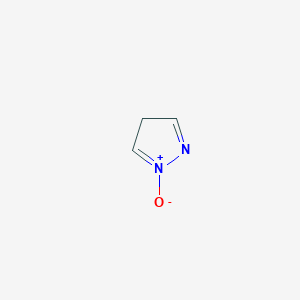
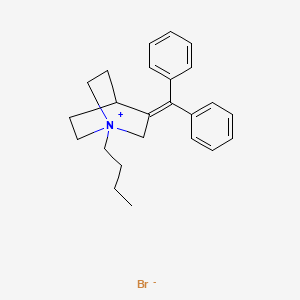
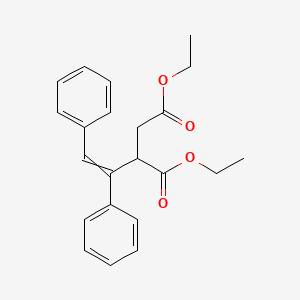
![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
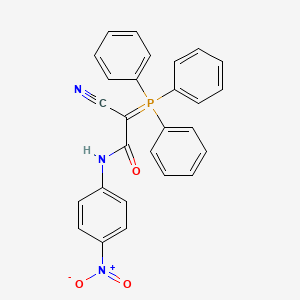

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
